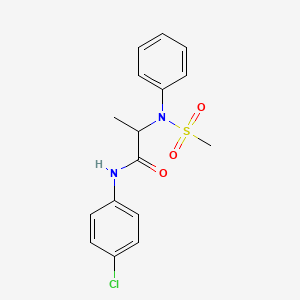
N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
説明
N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, commonly known as CMPF, is a small molecule that has gained significant attention in the scientific community due to its potential use as a research tool. CMPF has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being investigated. In
科学的研究の応用
CMPF has been used in a variety of scientific research applications, including studies on the role of protein kinase C (PKC) in cancer cell growth and differentiation. CMPF has been shown to inhibit PKC activity, which may have therapeutic implications for cancer treatment. Additionally, CMPF has been used to study the effects of PKC inhibition on insulin secretion in pancreatic beta cells, as well as the role of PKC in the regulation of ion channels in the heart.
作用機序
The exact mechanism of action of CMPF is still being investigated, but it is believed to inhibit PKC activity by binding to the catalytic domain of the enzyme. This binding prevents the activation of downstream signaling pathways that are necessary for cancer cell growth and differentiation, as well as insulin secretion and ion channel regulation.
Biochemical and Physiological Effects
CMPF has been shown to have a variety of biochemical and physiological effects, including the inhibition of PKC activity and the regulation of ion channels in the heart. Additionally, CMPF has been shown to inhibit the growth and differentiation of cancer cells, which may have therapeutic implications for cancer treatment.
実験室実験の利点と制限
One advantage of using CMPF in lab experiments is its specificity for PKC inhibition, which allows for targeted studies on the role of PKC in various cellular processes. Additionally, CMPF is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular signaling pathways.
One limitation of using CMPF in lab experiments is its potential toxicity, as it has been shown to induce apoptosis in some cell types. Additionally, the specificity of CMPF for PKC inhibition may limit its use in studying other cellular processes that are not directly related to PKC activity.
将来の方向性
There are several future directions for research on CMPF, including further investigation into its mechanism of action and potential therapeutic applications for cancer treatment. Additionally, studies on the effects of CMPF on other cellular processes, such as apoptosis and autophagy, may provide insight into its broader role in cellular signaling pathways. Finally, the development of more specific and potent PKC inhibitors may provide a more targeted approach to studying the role of PKC in various cellular processes.
特性
IUPAC Name |
N-(4-chlorophenyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-12(16(20)18-14-10-8-13(17)9-11-14)19(23(2,21)22)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTWQGPDXBAMQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-N'-(2-methylphenyl)malonamide](/img/structure/B3977010.png)
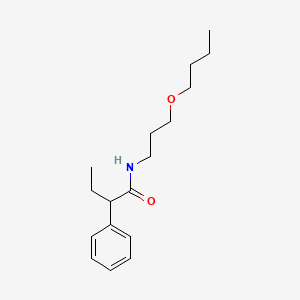

![1-[(4-chlorophenoxy)acetyl]-3-methylpiperidine](/img/structure/B3977024.png)
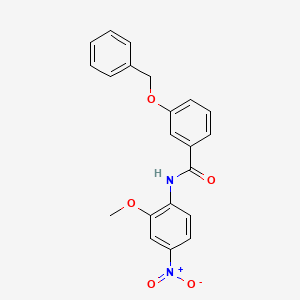
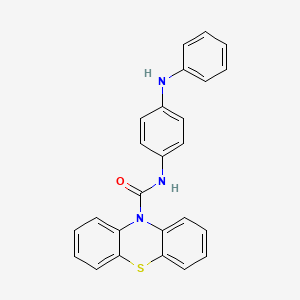
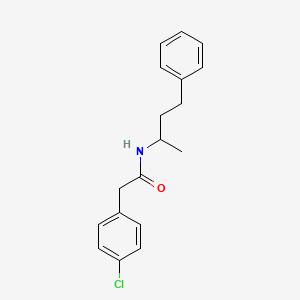
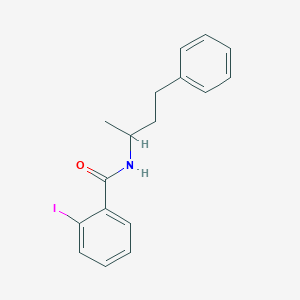

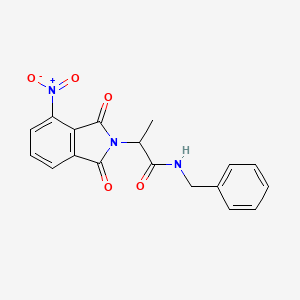
![3-[2-(4-bromophenyl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3977074.png)
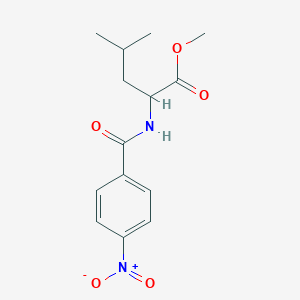

![4-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B3977103.png)